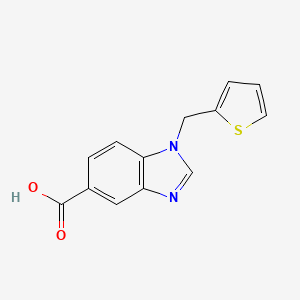![molecular formula C14H14ClN3O B1460964 N-(4-chlorophenyl)-2-[(pyridin-3-ylmethyl)amino]acetamide CAS No. 1040053-61-9](/img/structure/B1460964.png)
N-(4-chlorophenyl)-2-[(pyridin-3-ylmethyl)amino]acetamide
説明
N-(4-chlorophenyl)-2-[(pyridin-3-ylmethyl)amino]acetamide, also known as CPPA, is an organic compound composed of an amide group and a substituted pyridine ring. It is a versatile compound that has been used in various scientific and laboratory applications. CPPA has been extensively studied for its synthesis methods, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
科学的研究の応用
Vibrational Spectroscopic Analysis
The molecule has been characterized to obtain vibrational signatures using Raman and Fourier transform infrared spectroscopy. These studies, based on the density functional theory model, provide insights into the geometric equilibrium, inter and intra-molecular hydrogen bond, and harmonic vibrational wavenumbers. Such analyses aid in understanding the stereo-electronic interactions contributing to the molecule's stability. Natural bond orbital analysis and vibrational spectral analysis further confirm these interactions, while Hirshfeld surface analysis gives insights into intermolecular contacts within the crystal structure. This detailed study helps in comprehending the molecule's physical characteristics and potential applications in antiviral activities (Jenepha Mary et al., 2022).
Structural Analysis
The structural characteristics of similar compounds reveal that the molecules exhibit a 'V' shape with distinct angles between aromatic planes. This is crucial for understanding the compound's spatial orientation and the resultant intermolecular interactions such as hydrogen bonds and π interactions. These interactions are foundational for the compound's chemical properties and potential applications in various scientific fields (Boechat et al., 2011).
Chemical Reactions and Ligand Interactions
The compound undergoes a range of chemical reactions and demonstrates potential as a ligand in forming metal complexes. These interactions and the resultant complexes are analyzed through various spectroscopic techniques, highlighting the molecule's versatility in forming structurally and functionally diverse entities. Such properties are pivotal for its applications in catalysis, material science, and potentially in pharmacology (Al-jeboori et al., 2010).
Biological and Pharmacological Applications
The compound and its derivatives demonstrate a range of biological activities, including antimicrobial and insecticidal properties. These activities are attributed to the compound's specific structural features and the interactions it can facilitate with biological molecules. Understanding these properties is crucial for harnessing the compound's potential in medicinal chemistry and agriculture (Abdel-Raheem et al., 2021).
特性
IUPAC Name |
N-(4-chlorophenyl)-2-(pyridin-3-ylmethylamino)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O/c15-12-3-5-13(6-4-12)18-14(19)10-17-9-11-2-1-7-16-8-11/h1-8,17H,9-10H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHPJWFOFTRZCMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNCC(=O)NC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[(2,4-Dichlorophenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B1460882.png)
![6-Hydroxyspiro[3.3]heptane-2-carboxylic acid](/img/structure/B1460883.png)
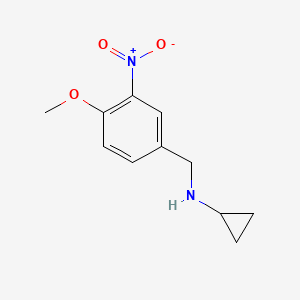

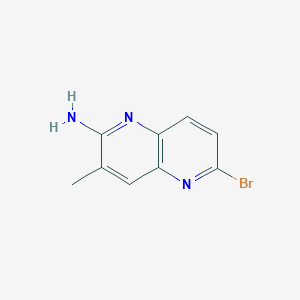
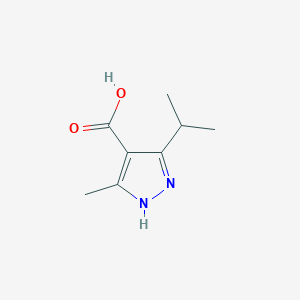
![2-{1-[(Pyridin-3-yl)methyl]piperidin-4-yl}acetic acid](/img/structure/B1460892.png)
![5-[(3,4-dichlorophenyl)methyl]-2H-1,2,3,4-tetrazole](/img/structure/B1460894.png)
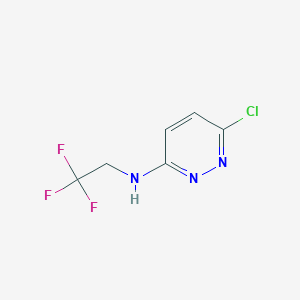
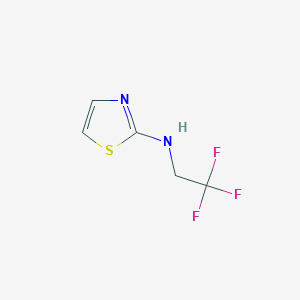
![Methyl 2-[(4-methyl-1,3-thiazol-2-yl)amino]acetate](/img/structure/B1460901.png)
